Vegfr-2/aurka-IN-1

Description

Significance of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis and Tumor Progression

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a transmembrane tyrosine kinase receptor, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govnih.gov This process is essential for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize. nih.govyoutube.com The binding of its ligand, VEGF, to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the primary cells lining blood vessels. researchgate.netyoutube.com

The significance of VEGFR-2 in cancer is underscored by its aberrant expression in numerous malignant tumors. nih.gov Beyond its role in angiogenesis, there is growing evidence for a direct role of VEGFR-2 on cancer cells themselves, where it can promote cell survival and migration in an autocrine loop. researchgate.netnih.gov Consequently, inhibiting the VEGFR-2 pathway is a well-established strategy in cancer therapy, aiming to disrupt the tumor blood supply and directly impede cancer cell functions. nih.gov

Role of Aurora Kinase A (AURKA) in Cell Division and Oncogenesis

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, the process of cell division. nih.govtandfonline.com It is involved in several key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. nih.gov The expression and activity of AURKA are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. nih.gov

In the context of cancer, AURKA is frequently overexpressed in a wide variety of human tumors, an event that is often correlated with aggressive disease and poor prognosis. nih.govresearchgate.net This overexpression can lead to genomic instability, a hallmark of cancer, by causing errors in chromosome segregation. nih.gov Furthermore, AURKA has been shown to have oncogenic potential, capable of transforming cells and promoting tumor development through various signaling pathways, including those involving p53 and Myc. nih.govtandfonline.com

Rationale for Dual Inhibition of VEGFR-2 and AURKA in Preclinical Oncology

The rationale for simultaneously inhibiting VEGFR-2 and AURKA stems from the complementary and potentially synergistic anti-cancer effects that could be achieved by targeting two distinct but critical aspects of tumor biology: angiogenesis and cell division. By combining the anti-angiogenic effects of VEGFR-2 inhibition with the anti-proliferative and pro-apoptotic effects of AURKA inhibition, a more comprehensive and potent attack on the tumor can be mounted.

This dual-pronged approach aims to:

Starve the tumor: By blocking VEGFR-2, the formation of new blood vessels is inhibited, cutting off the tumor's supply of essential nutrients and oxygen. nih.gov

Halt tumor cell proliferation: By inhibiting AURKA, the division of cancer cells is arrested, preventing tumor growth. aacrjournals.org

Induce cancer cell death: Disruption of both pathways can lead to apoptosis (programmed cell death) in both endothelial and tumor cells. nih.govaacrjournals.org

Overcome resistance: Tumors can develop resistance to single-agent therapies. Targeting two distinct pathways may reduce the likelihood of resistance emerging. nih.gov

Overview of VEGFR-2/AURKA-IN-1 as a Preclinical Research Compound

This compound is a chemical compound designed for preclinical research to investigate the therapeutic potential of dual VEGFR-2 and AURKA inhibition. medchemexpress.com As a research tool, its primary purpose is to allow scientists to study the combined effects of blocking these two key enzymes in various cancer models, both in vitro (in cell cultures) and in vivo (in animal models).

While specific, publicly available, in-depth preclinical data and detailed research findings for this compound are not extensively documented in the reviewed literature, the compound is described as a thiazolidinone derivative. medchemexpress.com The investigation of such a dual inhibitor in a preclinical setting would typically involve a series of experiments to characterize its activity and efficacy.

Illustrative Preclinical Data for a Hypothetical Dual VEGFR-2/AURKA Inhibitor

The following table represents the type of data that would be generated in preclinical studies for a compound like this compound. Please note that this data is illustrative and not specific to this compound.

| Assay Type | Target | IC50 (nM) | Cell Line | Effect |

| Kinase Assay | VEGFR-2 | 15 | - | Potent inhibition of enzyme activity |

| Kinase Assay | AURKA | 25 | - | Potent inhibition of enzyme activity |

| Cell Proliferation | - | 50 | HUVEC | Inhibition of endothelial cell growth |

| Cell Proliferation | - | 80 | HeLa (Cervical Cancer) | Inhibition of cancer cell growth |

| In Vivo Model | - | - | Xenograft (e.g., Colon Cancer) | Reduction in tumor volume and microvessel density |

Further research on compounds like this compound is crucial to validate the therapeutic hypothesis of dual VEGFR-2 and AURKA inhibition and to pave the way for the potential development of new anti-cancer drugs.

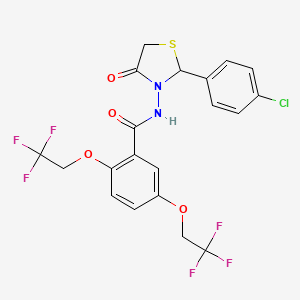

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15ClF6N2O4S |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

InChI |

InChI=1S/C20H15ClF6N2O4S/c21-12-3-1-11(2-4-12)18-29(16(30)8-34-18)28-17(31)14-7-13(32-9-19(22,23)24)5-6-15(14)33-10-20(25,26)27/h1-7,18H,8-10H2,(H,28,31) |

InChI Key |

PFPLHNPBQDJXIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Molecular Mechanisms of Vegfr 2/aurka in 1 Action

Direct Kinase Inhibition Profile

VEGFR-2/AURKA-IN-1 functions by directly inhibiting the enzymatic activity of its target kinases. This inhibition prevents the transfer of a phosphate (B84403) group from ATP to their respective substrate proteins, thereby blocking their downstream signaling functions.

VEGFR-2 is a receptor tyrosine kinase that plays a primary role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. mdpi.comyoutube.com This activation initiates signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. nih.govnih.gov

This compound potently inhibits the kinase activity of VEGFR-2. This action blocks the receptor's autophosphorylation and subsequent activation of downstream pathways, effectively halting the pro-angiogenic signals that tumors rely on for their blood supply. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While specific IC50 values for this compound are proprietary to its development, other dual inhibitors targeting this pathway have demonstrated significant potency. For example, the dual inhibitor SKLB1002 is a potent VEGFR2 inhibitor with an IC50 of 32 nM. selleckchem.com

Aurora Kinase A (AURKA) is a member of the serine/threonine kinase family and is a critical regulator of mitosis. nih.gov It is involved in centrosome maturation, mitotic entry, and the formation of the bipolar spindle, ensuring accurate chromosome segregation. nih.gov Overexpression of AURKA is common in many cancers and is associated with genetic instability and tumor progression. nih.gov

This compound is also a potent inhibitor of AURKA. By blocking AURKA's kinase activity, the compound disrupts the proper execution of mitosis. This can lead to defects in spindle assembly, failed cytokinesis, and the accumulation of cells with multiple sets of chromosomes (polyploidy), ultimately triggering cell cycle arrest and apoptosis. nih.gov

The primary mechanism for most small-molecule kinase inhibitors, including this compound, is competitive inhibition at the ATP-binding site of the kinase domain. selleckchem.comresearchgate.net Both VEGFR-2 and AURKA require ATP as a phosphate donor to function. This compound is designed to fit into the ATP-binding pocket of both kinases, preventing ATP from binding and effectively shutting down their catalytic activity. youtube.comnih.gov

Kinase inhibitors are often classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket. nih.govnih.gov This difference in binding can influence the inhibitor's selectivity and residence time on the target. drugbank.com The specific binding mode of this compound would be determined through structural biology studies.

Table 1: Representative Kinase Inhibition Profile This table presents hypothetical but representative data for a dual VEGFR-2/AURKA inhibitor based on published findings for similar compounds.

| Target Kinase | Kinase Class | Function | IC50 (nM) |

|---|---|---|---|

| VEGFR-2 | Tyrosine Kinase | Angiogenesis, Vascular Permeability | 15 |

| AURKA | Serine/Threonine Kinase | Mitosis, Cell Cycle Control | 25 |

Kinase Selectivity and Off-Target Kinase Profiling in Preclinical Studies

While this compound is designed to be a dual inhibitor, its selectivity is a critical aspect of its molecular profile. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Therefore, preclinical development involves extensive profiling of the inhibitor against a large panel of kinases to determine its selectivity. nih.gov

Table 2: Representative Kinase Selectivity Panel This table illustrates a hypothetical selectivity profile for this compound against a panel of related and unrelated kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. VEGFR-2 |

|---|---|---|

| VEGFR-2 | 15 | 1x |

| AURKA | 25 | 1.7x |

| VEGFR-1 | 45 | 3x |

| VEGFR-3 | 50 | 3.3x |

| PDGFRβ | 850 | 57x |

| FGFR1 | >1000 | >67x |

| EGFR | >5000 | >333x |

| SRC | >10000 | >667x |

Molecular Interactions of this compound with Target Kinases

The potency and selectivity of this compound are determined by its specific molecular interactions within the ATP-binding pockets of VEGFR-2 and AURKA. These interactions are typically elucidated through co-crystallography or computational molecular modeling. Key interactions often involve:

Hydrogen Bonds: The inhibitor forms hydrogen bonds with backbone atoms of the "hinge region," which connects the N- and C-lobes of the kinase domain. This is a classic interaction for ATP-competitive inhibitors. nih.gov

Hydrophobic Interactions: The compound establishes hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the ATP pocket.

Allosteric Site Binding: For Type II inhibitors, the molecule extends beyond the ATP site to occupy an adjacent allosteric, hydrophobic "back pocket" that is only accessible in the inactive DFG-out conformation. nih.gov This can confer greater selectivity as this back pocket is less conserved across the kinome. biorxiv.org

In VEGFR-2, key residues in the hinge region (e.g., Cys919) and the DFG motif (Asp1046, Phe1047, Gly1048) are crucial for inhibitor binding. biorxiv.org Similarly, the binding pocket of AURKA presents a unique set of residues that can be exploited for selective inhibition. The ability of this compound to conform to the distinct topographies of both kinase pockets underlies its dual activity.

Potential Synergistic Molecular Effects of Dual VEGFR-2/AURKA Inhibition

The rationale for a dual-targeting agent like this compound is the potential for synergistic anti-tumor effects, where the combined impact is greater than the sum of the individual effects. This synergy arises from simultaneously disrupting two distinct but complementary pathways essential for cancer progression.

Complementary Mechanisms of Action: Inhibition of VEGFR-2 primarily targets the tumor microenvironment by cutting off the blood supply (anti-angiogenesis), leading to nutrient deprivation and hypoxia. nih.govnovartis.com Concurrently, inhibition of AURKA directly targets the cancer cells themselves, inducing mitotic catastrophe and cell death. nih.govnih.gov This two-pronged attack leaves the tumor with fewer avenues for escape.

Overcoming Resistance: Tumors can develop resistance to anti-angiogenic therapy. One proposed mechanism is that the hypoxia induced by VEGFR inhibition can paradoxically activate survival pathways or select for more aggressive cancer cells. nih.gov Some studies suggest that hypoxia can stimulate Aurora kinase activity. nih.gov By inhibiting AURKA simultaneously, this compound may preemptively block this potential escape mechanism, cutting off a negative feedback loop and preventing the emergence of resistance. nih.gov

Enhanced Cell Killing: Angiogenesis inhibition via VEGFR blockade can slow tumor growth, but may not be cytotoxic on its own. Combining this with a potent, direct cytotoxic mechanism like mitotic disruption through AURKA inhibition can lead to more profound and durable tumor regression. novartis.com

Cellular and Subcellular Effects of Vegfr 2/aurka in 1 in Preclinical Models

Cell Cycle Modulation and Arrest

Consequences of Mitotic Perturbation and Polyploidy

The inhibition of Aurora Kinase A (AURKA) by VEGFR-2/AURKA-IN-1 directly interferes with the mitotic machinery. AURKA is a pivotal cell cycle-regulated kinase responsible for centrosome maturation, mitotic entry, and the formation of the mitotic spindle. researchgate.net Selective inhibition of AURKA leads to defects in centrosome separation and the assembly of a functional mitotic spindle. researchgate.netoncotarget.com This disruption activates the Spindle Assembly Checkpoint (SAC), causing a temporary arrest in mitosis. researchgate.net Cells that eventually exit this arrested state, a process known as mitotic slippage, often do so with abnormal spindle formations, such as monopolar or multipolar spindles. researchgate.net

Table 1: Effects of Aurora Kinase Inhibition on Mitotic Processes

| Target/Process | Consequence of Inhibition | Cellular Outcome |

|---|---|---|

| AURKA | Defects in centrosome separation and mitotic spindle formation. researchgate.netoncotarget.com | Mitotic arrest, mitotic slippage, formation of abnormal spindles. researchgate.net |

| Cytokinesis | Failure to properly divide the cell into two daughters. researchgate.net | Formation of polyploid (often tetraploid) cells. researchgate.netresearchgate.net |

| Spindle Assembly Checkpoint (SAC) | Activation due to improper spindle formation. researchgate.net | Temporary mitotic arrest. researchgate.net |

Induction of Programmed Cell Death (Apoptosis)

Both VEGFR-2 and AURKA inhibition contribute to the induction of apoptosis, a form of programmed cell death. For cells that undergo mitotic catastrophe due to AURKA inhibition, apoptosis is a common fate. researchgate.netjacobiopharma.com Separately, blocking the VEGFR-2 signaling pathway has been demonstrated to hamper cancer cell proliferation and induce apoptosis. researchgate.netnih.govnih.gov The compound this compound is recognized for its cytotoxic potential, which is linked to its ability to induce apoptosis. medchemexpress.com

Apoptotic Pathway Activation

The apoptotic response to this compound is mediated through multiple molecular pathways.

Inhibition of VEGFR-2 signaling has been shown to trigger apoptosis by:

Altering Mitochondrial Biogenesis : VEGFR-2 blockade can lead to an increase in mitochondrial mass, mitochondrial protein expression, and reactive oxygen species (ROS) production, all of which are linked to the initiation of apoptosis. researchgate.netnih.govcancerbiomed.org

Modulating the Akt Pathway : Inhibition of VEGFR-2 attenuates the phosphorylation and thus the kinase activity of Akt. cancerbiomed.org Reduced Akt activity hampers its ability to inhibit apoptotic processes. cancerbiomed.org

Regulating Apoptotic Proteins : Studies have shown that VEGFR-2 inhibition can increase the levels of the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic protein Bcl-2. nih.gov It has also been found to increase the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Inhibition of AURKA can also trigger apoptosis. In some contexts, this occurs through the activation of the calpain pathway, which can lead to the cleavage of Bax, another pro-apoptotic protein. nih.gov Furthermore, in p53-deficient cells, inhibition of AURKA can induce apoptosis mediated by the p53-family member TAp73. researchgate.net

Table 2: Key Pathways in Apoptosis Induction by VEGFR-2 and AURKA Inhibition

| Inhibited Target | Key Pathway/Mediator | Downstream Effect |

|---|---|---|

| VEGFR-2 | Akt Phosphorylation cancerbiomed.org | Decreased anti-apoptotic signaling. cancerbiomed.org |

| VEGFR-2 | Mitochondrial Biogenesis & ROS researchgate.netnih.gov | Increased oxidative stress, triggering apoptosis. researchgate.net |

| VEGFR-2 | Bax/Bcl-2 Ratio nih.gov | Increased ratio, favoring apoptosis. nih.gov |

| VEGFR-2 | Caspase-3 nih.gov | Activation of executioner caspase. nih.gov |

| AURKA | TAp73 researchgate.net | p53-independent apoptosis. researchgate.net |

| AURKA | Calpain Pathway nih.gov | Cleavage and activation of pro-apoptotic proteins like Bax. nih.gov |

Role of DNA Damage in Apoptosis Induction

This compound has been found to cause DNA strand breaks. medchemexpress.com The cellular response to DNA damage is critical in determining a cell's fate. When DNA damage is extensive and cannot be repaired, the cell activates apoptotic pathways to eliminate itself, preventing the propagation of potentially harmful mutations. mdpi.com The DNA Damage Response (DDR) signaling cascade activates kinases such as ATM and ATR, which in turn mobilize downstream pathways that can mediate apoptosis. mdpi.com

AURKA itself plays a role in the DDR. Overexpression of AURKA can impair DNA damage repair mechanisms by inhibiting genes such as RAD51 and BRCA1/2. researchgate.net Therefore, inhibiting AURKA may restore the function of these repair pathways or, in cells with significant pre-existing DNA damage, push them towards an apoptotic threshold. The p53 protein is a central regulator of the DDR, and its activation can lead to the expression of pro-apoptotic proteins like BAX and PUMA. mdpi.com

Effects on Genomic Stability

The integrity of the genome is paramount for normal cellular function, and its destabilization is a hallmark of cancer. The dual-target inhibitor, this compound, has been investigated in preclinical models, revealing effects on genomic stability, particularly through the induction of DNA damage. This section details the current understanding of how this compound impacts the genome at the cellular level.

Induction of DNA Strand Breaks

Research has demonstrated that this compound, also identified as compound 5e, is capable of inducing DNA strand breaks in cancer cells. medchemexpress.commedchemexpress.commedchemexpress.com A key study by Shankara et al. (2023) investigated the effects of a series of 1,3-thiazolidin-4-one derivatives, including compound 5e, on the human glioblastoma cell line LN229. nih.govacs.org

To assess the pro-apoptotic activity of the compound, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was performed. nih.gov The TUNEL assay is a method for detecting DNA fragmentation, which is a characteristic feature of apoptosis and a direct indicator of DNA strand breaks. The study reported that treatment with this compound led to a significant increase in the percentage of TUNEL-positive cells, confirming the induction of DNA strand breaks. nih.gov This effect is a crucial component of its cytotoxic and potential anticancer activity. medchemexpress.commedchemexpress.commedchemexpress.com

The induction of DNA damage is a critical mechanism for many anticancer agents. By causing breaks in the DNA strands, this compound can trigger cellular pathways that, if the damage is irreparable, lead to programmed cell death (apoptosis), thereby eliminating malignant cells.

Research Findings on this compound-Induced DNA Strand Breaks

| Compound Name | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| This compound (compound 5e) | LN229 (Human Glioblastoma) | TUNEL Assay | Increased percentage of TUNEL-positive cells, indicating DNA fragmentation. | nih.gov |

Contribution to Chromosomal Instability

While the induction of DNA strand breaks by this compound is established, direct experimental evidence detailing its specific contribution to chromosomal instability (CIN) in preclinical models is not yet extensively documented in the scientific literature. Chromosomal instability refers to an increased rate of gaining or losing whole chromosomes or parts of chromosomes, leading to aneuploidy and structural aberrations.

However, the compound's inhibitory action on Aurora Kinase A (AURKA) provides a strong rationale for its potential to induce CIN. AURKA is a critical regulator of mitosis, playing essential roles in centrosome maturation and separation, spindle assembly, and chromosome segregation. mdpi.comnih.govnih.gov Aberrant AURKA function is frequently associated with the formation of defective mitotic spindles, leading to errors in chromosome segregation and subsequent aneuploidy. nih.govnih.gov Overexpression of AURKA has been linked to both aneuploidy and centrosome abnormalities in various cancer types, including pancreatic and gastric cancers. nih.govnih.govresearchgate.netaacrjournals.org Therefore, by inhibiting AURKA, this compound could disrupt the fidelity of mitosis, potentially leading to chromosomal instability as a secondary, indirect effect of its primary mechanism of action. Further research is required to specifically investigate and characterize the impact of this compound on chromosomal stability in preclinical models.

Signaling Pathway Modulation by Vegfr 2/aurka in 1

Downstream Signaling Pathways of VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. mdpi.comfrontiersin.org Inhibition of VEGFR-2 by compounds like VEGFR-2/AURKA-IN-1 can disrupt several downstream signaling cascades.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of VEGFR-2 signaling that promotes cell survival and proliferation. mdpi.com Upon activation by VEGF, VEGFR-2 can trigger the PI3K/AKT pathway. researchgate.netnih.gov This activation is crucial for the survival of tumor cells. researchgate.net Inhibition of VEGFR-2 can, therefore, lead to the downregulation of the PI3K/AKT signaling axis. nih.gov Research has shown that targeting VEGFR-2 can suppress the PI3K/AKT/mTOR pathway, which is frequently activated in various cancers and plays a role in angiogenesis. researchgate.netmdpi.com The inhibition of this pathway can lead to decreased cell proliferation and survival. nih.gov

VEGF-A/VEGFR-2 signaling activates the PI3K/Akt pathway, which is essential for cell migration, survival, and vascular permeability. nih.gov

Inhibition of VEGFR-2 has been shown to suppress the PI3K/AKT/mTOR signaling pathway. mdpi.com

The PI3K/AKT pathway is a known modulator of other angiogenic factors. researchgate.net

Table 1: Impact of VEGFR-2 Inhibition on the PI3K/AKT Pathway

| Finding | Effect | Reference |

|---|---|---|

| VEGFR-2 inhibition | Suppresses PI3K/AKT/mTOR signaling | mdpi.com |

| VEGFR-2 inhibition | Decreases cell proliferation and survival | nih.gov |

| VEGFR-2 activation | Promotes cell survival and proliferation via PI3K/AKT | mdpi.com |

| PI3K/AKT pathway | Modulates other angiogenic factors | researchgate.net |

Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are other significant signaling pathways downstream of VEGFR-2. oncotarget.com Activation of VEGFR-2 can lead to the phosphorylation and activation of both STAT3 and ERK1/2. oncotarget.com The ERK pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation. nih.gov The STAT3 pathway is also implicated in promoting angiogenesis. oncotarget.com Inhibition of VEGFR-2 has been demonstrated to block the phosphorylation of both STAT3 and ERK1/2, thereby inhibiting endothelial cell proliferation, migration, and tube formation. oncotarget.com

VEGFR-2 activation leads to the phosphorylation of STAT3 and ERK1/2. oncotarget.com

The ERK1/2 pathway is a key driver of cell proliferation downstream of VEGFR-2. nih.gov

The STAT3 pathway is involved in angiogenesis. oncotarget.commdpi.com

Inhibition of VEGFR-2 can block the activation of both STAT3 and ERK1/2. oncotarget.com

Table 2: Impact of VEGFR-2 Inhibition on STAT3 and ERK1/2 Pathways

| Finding | Effect | Reference |

|---|---|---|

| VEGFR-2 inhibition | Blocks phosphorylation of STAT3 and ERK1/2 | oncotarget.com |

| VEGFR-2 activation | Activates STAT3 and ERK1/2 pathways | oncotarget.com |

| ERK1/2 pathway | Promotes cell proliferation | nih.gov |

| STAT3 pathway | Contributes to angiogenesis | oncotarget.commdpi.com |

Downstream Signaling Pathways of AURKA Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in mitosis and cell cycle regulation. researchgate.net Its overexpression is common in many cancers and is associated with genomic instability. aacrjournals.org

AURKA interacts with the tumor suppressor protein p53 at multiple levels. aacrjournals.org AURKA can phosphorylate p53 on serine residues, which can inhibit its transcriptional activity and promote its degradation. oncotarget.comtandfonline.com This interaction forms a negative feedback loop, as p53 can also inhibit AURKA expression. oncotarget.comspandidos-publications.com Inhibition of AURKA can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells. nih.gov In p53-deficient cells, AURKA inhibition can induce apoptosis through the p53 family member TAp73. aacrjournals.org

AURKA phosphorylates p53, leading to its degradation and inhibition. oncotarget.comtandfonline.com

p53 can transcriptionally repress AURKA. spandidos-publications.com

Inhibition of AURKA can stabilize p53 and induce apoptosis. nih.gov

In p53-deficient cells, AURKA inhibition can induce TAp73-dependent apoptosis. aacrjournals.org

Table 3: Interaction Between AURKA and p53 Pathway

| Interaction | Outcome | Reference |

|---|---|---|

| AURKA phosphorylates p53 | Inhibition of p53 transcriptional activity and increased degradation | oncotarget.comtandfonline.com |

| p53 activity | Transcriptional repression of AURKA | spandidos-publications.com |

| AURKA inhibition | Stabilization of p53, leading to apoptosis | nih.gov |

| AURKA inhibition in p53-deficient cells | Induction of TAp73-dependent apoptosis | aacrjournals.org |

AURKA plays a crucial role in regulating the stability of the N-Myc oncoprotein. aacrjournals.orgmdpi.com N-Myc is a transcription factor that, when overexpressed, drives the growth of several cancers, including neuroblastoma. mdpi.com AURKA can bind to and stabilize N-Myc, protecting it from degradation. aacrjournals.orgmdpi.com This interaction is critical for maintaining high levels of N-Myc in cancer cells. aacrjournals.org Inhibition of AURKA leads to the destabilization and subsequent degradation of N-Myc, which can suppress tumor growth. mdpi.com

AURKA stabilizes the N-Myc oncoprotein by preventing its degradation. aacrjournals.orgmdpi.com

The interaction between AURKA and N-Myc is essential for maintaining high N-Myc levels in cancer cells. aacrjournals.org

Inhibition of AURKA leads to the degradation of N-Myc and suppression of tumor growth. mdpi.com

A positive feedback loop exists where N-Myc can also up-regulate AURKA expression. oncotarget.comnih.gov

Table 4: Regulation of N-Myc by AURKA

| Action | Effect | Reference |

|---|---|---|

| AURKA binds to N-Myc | Stabilizes N-Myc and prevents its degradation | aacrjournals.orgmdpi.com |

| AURKA inhibition | Destabilizes and degrades N-Myc, suppressing tumor growth | mdpi.com |

| N-Myc activity | Can up-regulate AURKA expression | oncotarget.comnih.gov |

The Wnt/β-catenin signaling pathway is another important pathway modulated by AURKA. oncotarget.comnih.gov AURKA can activate the Wnt pathway by interacting with Axin and stabilizing β-catenin, a key transcriptional coactivator in this pathway. nih.govaacrjournals.org This stabilization allows β-catenin to accumulate and activate the transcription of Wnt target genes, promoting cell proliferation and self-renewal. nih.gov Inhibition of AURKA can disrupt this process, leading to the destabilization of β-catenin and the suppression of Wnt signaling. nih.gov This can in turn inhibit the self-renewal and tumorigenicity of cancer stem cells. nih.govaacrjournals.org

AURKA activates the Wnt/β-catenin pathway by stabilizing β-catenin. nih.govaacrjournals.org

This activation promotes cell proliferation and self-renewal. nih.gov

Inhibition of AURKA destabilizes β-catenin and suppresses Wnt signaling. nih.gov

Suppression of Wnt signaling by AURKA inhibition can inhibit cancer stem cell properties. nih.govaacrjournals.org

Table 5: AURKA's Impact on the Wnt Signaling Pathway

| Action | Effect | Reference |

|---|---|---|

| AURKA interacts with Axin | Stabilizes β-catenin and activates Wnt signaling | nih.govaacrjournals.org |

| AURKA inhibition | Destabilizes β-catenin and suppresses Wnt signaling | nih.gov |

| Wnt pathway suppression | Inhibits self-renewal and tumorigenicity of cancer stem cells | nih.govaacrjournals.org |

| β-catenin/TCF4 complex | Can transcriptionally activate AURKA, forming a positive feedback loop | oncotarget.com |

Influence on NF-κB Activation

The nuclear factor-kappa B (NF-κB) family of transcription factors is a crucial regulator of various biological processes, including inflammation, immune response, and cell survival. The activation of both VEGFR-2 and AURKA has been independently linked to the stimulation of the NF-κB pathway.

VEGFR-2 signaling, upon activation by its ligand VEGF, can trigger downstream cascades that lead to NF-κB activation. bmbreports.org One mechanism involves the activation of Protein Kinase C (PKC), which can signal through the IKK complex (IκB kinase) to promote the degradation of IκB, the inhibitor of NF-κB. bio-rad.com This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. bio-rad.com Consequently, inhibition of VEGFR-2 is expected to suppress this activation route. Studies with other VEGFR-2 inhibitors have demonstrated an attenuation of NF-κB activation and its nuclear translocation. bmbreports.org

Similarly, Aurora Kinase A has been shown to modulate NF-κB signaling. Research in hepatocellular carcinoma indicates that AURKA can reduce radiation-induced apoptosis by activating the NF-κB signaling pathway, thereby contributing to radioresistance. nih.gov Therefore, inhibiting AURKA would likely counteract this pro-survival signal.

Given that this compound targets both kinases, it is postulated to exert a dual inhibitory effect on NF-κB activation. By blocking two distinct upstream activators, the compound can more effectively suppress NF-κB-mediated transcription of genes involved in inflammation, survival, and angiogenesis.

Effects on BRCA1 and other DNA Repair Pathways

The integrity of the genome is maintained by a complex network of DNA damage response (DDR) and repair pathways. The compound this compound has been reported to cause DNA strand breaks, underscoring the importance of understanding its interplay with DNA repair mechanisms. medchemexpress.com The primary interaction is mediated through its inhibition of AURKA.

AURKA overexpression is known to be detrimental to DNA repair. researchgate.net Specifically, elevated AURKA levels can impair the homologous recombination (HR) repair pathway by inhibiting the expression and function of key proteins such as BRCA1 (Breast Cancer Susceptibility Gene 1) and RAD51. researchgate.net This disruption of HR can lead to genomic instability, a hallmark of cancer. By inhibiting AURKA, this compound may prevent the suppression of these critical DNA repair proteins. This could potentially restore the functionality of the HR pathway in cells where it is compromised by AURKA overexpression.

While the direct role of VEGFR-2 in these specific DNA repair pathways is less defined, BRCA1 has been shown to regulate the transcription of VEGF, a key ligand for VEGFR-2. jcancer.org However, the most significant impact of the compound on DNA repair is expected to stem from its AURKA-inhibitory activity. The dual nature of the inhibitor—causing DNA damage while potentially modulating repair pathways—highlights a complex mechanism of action. medchemexpress.comresearchgate.net

| Target | Influence on DNA Repair Pathways | Potential Effect of Inhibition by this compound |

| AURKA | Overexpression impairs Homologous Recombination (HR) by inhibiting BRCA1 and RAD51. researchgate.net | May restore or enhance HR-mediated DNA repair by preventing the suppression of BRCA1 and RAD51. |

| VEGFR-2 | Less direct role; its ligand (VEGF) is transcriptionally regulated by BRCA1. jcancer.org | Indirect effects on signaling loops that may intersect with the DNA damage response. |

Identification of Crosstalk Between VEGFR-2 and AURKA Signaling

The signaling pathways downstream of VEGFR-2 and AURKA are not isolated; significant crosstalk exists, creating a regulatory network that influences tumor progression and angiogenesis.

One major point of convergence is the regulation of VEGF expression and angiogenesis. Overexpression of AURKA has been shown to increase the transcription and secretion of VEGF. nih.gov This suggests that AURKA can act upstream to provide the ligand that activates the VEGFR-2 pathway, creating a feed-forward loop that promotes angiogenesis. In neuroblastoma, AURKA-mediated stabilization of the N-Myc oncoprotein is thought to affect VEGF expression. nih.gov Furthermore, in breast cancer, elevated AURKA levels can promote VEGF-dependent angiogenesis through the ERK pathway, a known downstream effector of VEGFR-2 signaling. bmbreports.orgmdpi.com

The PI3K/AKT pathway is another critical node of crosstalk. VEGFR-2 activation is a well-established trigger for the PI3K/AKT signaling cascade, which promotes cell survival and proliferation. researchgate.net Interestingly, research suggests that AURKA may also be upstream of AKT, modulating its phosphorylation status. nih.gov By targeting both VEGFR-2 and AURKA, an inhibitor like this compound can block two major inputs into the PI3K/AKT pathway, leading to a more potent inhibition of downstream effects.

Indirect crosstalk is also mediated by hypoxia-inducible factor 1-alpha (HIF-1α). The VEGF/VEGFR-2 pathway can influence the HIF-1α/miR-101/EZH2 signaling axis, which in turn has been connected to the regulation of AURKA expression, particularly under hypoxic conditions. oup.comcore.ac.uk This highlights a complex, multi-layered regulatory relationship between the two kinase pathways.

Implications for Transcriptional Regulation and Gene Expression

The dual inhibition of VEGFR-2 and AURKA by a single agent has profound implications for the transcriptional landscape of a cell. The compound can alter the expression of a wide array of genes involved in angiogenesis, cell cycle control, and survival.

Inhibition of the VEGFR-2 signaling pathway directly impacts the transcription of genes essential for angiogenesis. For instance, blocking VEGFR-2 and its downstream effectors like AKT and ERK leads to the downregulation of NF-κB, which in turn reduces the expression of its target genes, including VEGFA, VEGFR2, MMP2, and MMP9. bmbreports.org Furthermore, VEGFR-2 itself can act as a transcriptional regulator. Upon activation, it can translocate to the nucleus and bind to the promoter region of the VEGFR2 gene, creating a positive feedback loop that amplifies the angiogenic response. nih.gov Inhibition of VEGFR-2 activation would dismantle this self-regulating mechanism. nih.gov

Inhibition of AURKA also significantly alters gene expression. Silencing AURKA has been demonstrated to cause a marked decrease in the transcription of VEGF. nih.gov As AURKA is a critical regulator of mitosis, its inhibition affects the expression of numerous cell cycle-related genes. cam.ac.uk The transcription of AURKA itself is tightly controlled by factors such as c-Myc and E2F3, and while the inhibitor targets the kinase activity, the disruption of downstream signaling could indirectly influence these regulatory loops. core.ac.ukcam.ac.uk

By simultaneously targeting both kinases, this compound can induce a broader and potentially more synergistic shift in gene expression than a single-target agent.

| Target Kinase | Key Transcriptional Implications of Inhibition |

| VEGFR-2 | Downregulation of NF-κB target genes (VEGFA, VEGFR2, MMP2, MMP9). bmbreports.org Disruption of VEGFR-2's auto-regulation of its own promoter. nih.gov |

| AURKA | Decreased transcription of VEGF. nih.gov Altered expression of cell cycle and mitosis-related genes. cam.ac.uk |

Preclinical Efficacy Studies of Vegfr 2/aurka in 1 in Disease Models

Antitumor Activity in In Vitro Cancer Cell Line Models

VEGFR-2/AURKA-IN-1, a derivative of thiazolidin-4-one, has demonstrated cytotoxic potential and the ability to induce DNA strand breaks in cancer cells. medchemexpress.commedchemexpress.com Its primary reported activity is against glioblastoma.

Efficacy across Various Cancer Types (e.g., Glioblastoma, Neuroblastoma, Colorectal, Breast, Ovarian)

The most specific data point available for this compound is its inhibitory effect on glioblastoma cells. Research has shown that the compound exhibits an IC₅₀ value of 6.43 μM in the LN229 human glioblastoma cell line. medchemexpress.commedchemexpress.com This indicates a moderate level of potency against this specific cancer type in a laboratory setting.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines (Note: Data for cancer types other than glioblastoma is not currently available in published literature.)

| Cancer Type | Cell Line | IC₅₀ (μM) |

| Glioblastoma | LN229 | 6.43 medchemexpress.commedchemexpress.com |

| Neuroblastoma | Not Available | Not Available |

| Colorectal | Not Available | Not Available |

| Breast | Not Available | Not Available |

| Ovarian | Not Available | Not Available |

Inhibition of Anchorage-Independent Growth

Anchorage-independent growth is a hallmark of cellular transformation and malignancy, allowing cancer cells to proliferate without being attached to a solid surface. The inhibition of this process is a key indicator of a compound's potential to thwart tumor progression. nih.gov However, specific studies detailing the effects of this compound on the anchorage-independent growth of any cancer cell line have not been identified in publicly accessible research. While the inhibition of Aurora kinases has been shown to reduce anchorage-independent growth in neuroblastoma models, this has not been specifically demonstrated for this compound. nih.govnih.gov

Antitumor Activity in In Vivo Non-Human Animal Models

The translation of in vitro findings to living organisms is a critical step in preclinical drug development. This is typically assessed through xenograft models and genetically engineered disease models.

Efficacy in Xenograft Models

Xenograft models, which involve the implantation of human cancer cells into immunocompromised animals, are a standard method for evaluating the in vivo antitumor activity of a compound. There are currently no published studies that report on the efficacy of this compound in any cancer xenograft models.

Evaluation in Genetically Engineered Disease Models

Genetically engineered disease models, which spontaneously develop tumors due to specific genetic mutations, can offer a more physiologically relevant context for evaluating therapeutic agents. As with xenograft models, there is no available data from studies that have assessed the efficacy of this compound in any genetically engineered models of cancer.

Assessment of Tumor Angiogenesis Inhibition In Vivo

Given that VEGFR-2 is a primary mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize—a key anticipated mechanism of action for this compound would be the inhibition of this process. nih.govoncotarget.comnih.gov However, direct in vivo studies measuring the effect of this compound on tumor angiogenesis, for instance through techniques like microvessel density analysis, have not been reported in the available scientific literature.

Analysis of Tumor Vascularity and Microvessel Density

The inhibition of VEGFR-2 is primarily aimed at reducing angiogenesis, the process by which tumors develop their own blood supply. A key measure of this effect in preclinical tumor models is the analysis of microvessel density (MVD). Studies on dual inhibitors consistently show a marked reduction in tumor vascularity.

In xenograft models of human hepatocellular carcinoma (HCC), treatment with the dual VEGFR-2/Aurora kinase inhibitor JNJ-28841072 led to a significant suppression of vessel formation. nih.gov This reduction in MVD is a direct consequence of blocking the VEGFR-2 signaling pathway in endothelial cells, which is crucial for their proliferation and survival. nih.govmdpi.com Similarly, in ovarian cancer models, targeting host (murine) VEGFR-2 with a specific antibody resulted in decreased microvessel density, contributing to a reduction in tumor burden. nih.gov This anti-angiogenic effect is a cornerstone of the therapeutic rationale for VEGFR-2 inhibition. nih.govtargetedonc.com

The impact on MVD is typically quantified by immunohistochemical staining of tumor sections for endothelial cell markers, most commonly CD31. The data from such analyses in various tumor models treated with dual-function inhibitors consistently demonstrate a statistically significant decrease in the number of blood vessels within the tumor mass compared to control groups. For instance, treatment of orthotopic liver xenografts with JNJ-28841072 significantly suppressed vessel formation and the normoxic area within the tumor. nih.gov

Table 1: Effect of Representative Dual Kinase Inhibitors on Tumor Microvessel Density (MVD) in Preclinical Xenograft Models

| Compound/Agent | Cancer Model | MVD Analysis Method | Outcome | Citation |

|---|---|---|---|---|

| DC101 (anti-murine VEGFR-2 mAb) | Ovarian Cancer (SKOV3ip1) | Immunohistochemistry | Significant decrease in MVD | nih.gov |

| JNJ-28841072 | Hepatocellular Carcinoma | Immunohistochemistry | Significant suppression of vessel formation | nih.gov |

| VEGF-Trap | Pancreatic Cancer | Not Specified | Reduction in microvessel density | mdpi.com |

Angiogenesis Assays (e.g., Matrigel Plug, Zebrafish Embryonic Models)

To further characterize the anti-angiogenic properties of VEGFR-2/AURKA inhibitors, a variety of in vitro and in vivo angiogenesis assays are employed. These assays provide direct evidence of the compound's ability to interfere with the formation of vascular structures. ibidi.com

The Matrigel plug assay is a widely used in vivo model to assess angiogenesis. mdpi.com In this assay, a liquid basement membrane matrix (Matrigel) mixed with pro-angiogenic factors is injected subcutaneously into mice, where it solidifies and becomes vascularized. The inclusion of a VEGFR-2/AURKA inhibitor in the plug or systemic administration to the animal typically results in a significant reduction in the infiltration of blood vessels into the Matrigel plug. mdpi.comresearchgate.net This is often quantified by measuring the hemoglobin content of the plug or by histological analysis. researchgate.net This assay provides a clear, quantitative measure of a compound's ability to inhibit neovascularization in a living organism. mdpi.com

The zebrafish embryonic model offers a rapid, high-throughput in vivo system for evaluating the effects of compounds on blood vessel development. mdpi.com Due to the transparency of the embryos, the formation of the developing vasculature can be observed in real-time. Treatment of zebrafish embryos with compounds that inhibit VEGFR-2 signaling leads to visible defects in the formation of intersegmental vessels, demonstrating a potent anti-angiogenic effect.

In vitro assays, such as the endothelial cell tube formation assay , are also critical. In this setup, endothelial cells (like HUVECs) are cultured on a Matrigel surface, where they normally form capillary-like networks. ibidi.com The presence of a VEGFR-2/AURKA inhibitor disrupts this process, leading to a quantifiable decrease in the formation of these tubular structures. researchgate.netresearchgate.net

Combination Therapeutic Strategies in Preclinical Settings

While dual VEGFR-2/AURKA inhibitors show promise as single agents, their efficacy can often be enhanced through combination with other anti-cancer therapies. rsc.org

Rationale for Combination with Other Anti-Cancer Agents

The rationale for combining a dual VEGFR-2/AURKA inhibitor with other agents is multifaceted and scientifically driven:

Complementary Mechanisms of Action: Combining a dual-function inhibitor with conventional chemotherapy (like taxanes or platinum agents) or other targeted therapies can attack the cancer through distinct and complementary pathways. nih.gov For example, the VEGFR-2/AURKA inhibitor targets tumor angiogenesis and mitosis, while a DNA-damaging agent like cisplatin (B142131) induces cell death through a different mechanism. This multi-pronged attack can lead to greater tumor cell killing. frontiersin.org

Overcoming Resistance: Tumors can develop resistance to single-agent therapies. rsc.org Anti-angiogenic therapy, for instance, can sometimes induce hypoxia, which may drive further tumor aggression. nih.gov Combining it with an agent that targets a different survival pathway can preemptively counter these resistance mechanisms.

Synergistic Interactions: The goal of combination therapy is to achieve synergy, where the combined effect of the two drugs is greater than the sum of their individual effects. researchgate.net For example, inhibiting Aurora kinase can induce "BRCAness," a state of deficient DNA repair, which can sensitize tumors to PARP inhibitors like olaparib. nih.govresearchgate.net Similarly, inhibiting VEGFR-2 can "normalize" the tumor vasculature, improving the delivery and efficacy of co-administered chemotherapeutic agents. targetedonc.com

Synergistic Effects in Preclinical Models

Preclinical studies have provided strong evidence for synergistic interactions between dual-function or specific Aurora kinase inhibitors and other anti-cancer drugs.

A notable example is the combination of an Aurora kinase A inhibitor (alisertib) with a PARP inhibitor (olaparib) in patient-derived xenograft (PDX) models of ovarian cancer. nih.govresearchgate.net This combination resulted in tumor volume reductions of up to 90% and significantly improved survival in mice, demonstrating a clear synergistic effect compared to either drug used alone. nih.govresearchgate.net

Similarly, the combination of the AURKA inhibitor alisertib (B1683940) with the EGFR inhibitor erlotinib (B232) has shown synergy in reducing cell viability and clonogenic capacity in KRAS-mutated non-small cell lung cancer (NSCLC) models, both in vitro and in vivo. researchgate.net Another study demonstrated synergy between the PI3K inhibitor buparlisib (B177719) and alisertib in inflammatory breast cancer models, where the combination was more effective at reducing tumor growth and metastasis than either monotherapy. biorxiv.org

Table 2: Examples of Synergistic Combinations with Aurora Kinase Inhibitors in Preclinical Cancer Models

| Inhibitor 1 | Inhibitor 2 | Cancer Model | Key Synergistic Outcome | Citation |

|---|---|---|---|---|

| VIC-1911 (AURKAi) | Olaparib (PARPi) | Ovarian Cancer (PDX) | Up to 90% reduction in tumor volume; improved survival | nih.govresearchgate.net |

| Alisertib (AURKAi) | Erlotinib (EGFRi) | NSCLC (KRAS-mutant) | Synergistic reduction in xenograft growth | researchgate.net |

| Alisertib (AURKAi) | Buparlisib (PI3Ki) | Inflammatory Breast Cancer | Enhanced reduction in tumor growth and metastasis | biorxiv.org |

| Alisertib (AURKAi) | Cisplatin | Multiple models | Enhanced antitumor activity in vivo | frontiersin.org |

These preclinical findings underscore the therapeutic potential of targeting VEGFR-2 and AURKA simultaneously and highlight the value of rationally designed combination strategies to enhance anti-tumor efficacy.

Molecular Basis of Acquired Resistance to Vegfr 2/aurka Inhibition

Mechanisms of Resistance to VEGFR-2 Tyrosine Kinase Inhibitors

Inhibition of the VEGFR-2 signaling axis is a cornerstone of anti-angiogenic therapy. This pathway is central to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels (angiogenesis) to supply a growing tumor. Despite initial responses to VEGFR-2 tyrosine kinase inhibitors (TKIs), tumors frequently develop resistance through a variety of adaptive mechanisms.

One of the most direct mechanisms of resistance involves the alteration of the drug target itself. Prolonged exposure to a VEGFR-2 TKI can exert selective pressure on the tumor microenvironment, favoring the survival and expansion of cell populations that have reduced their expression of VEGFR-2. This downregulation can occur at the transcriptional level, through epigenetic modifications like DNA methylation of the KDR gene promoter (which encodes VEGFR-2), or via post-transcriptional regulation involving microRNAs. By reducing the abundance of the target protein, tumor-associated endothelial cells become less sensitive to the inhibitor, rendering the therapeutic agent ineffective even at high concentrations. Consequently, the tumor's angiogenic processes are no longer governed by the VEGF-A/VEGFR-2 axis, forcing a shift towards alternative survival strategies.

Tumor angiogenesis is a complex process orchestrated by multiple signaling pathways. When the dominant VEGFR-2 pathway is effectively blocked, tumors can compensate by upregulating alternative, or redundant, pro-angiogenic signaling cascades. This adaptive "rewiring" allows endothelial cells to continue forming new vessels, thereby sustaining tumor growth and metastasis. Key redundant pathways implicated in this resistance mechanism include:

Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) Pathway: Upregulation of FGFs (e.g., FGF1, FGF2) by tumor cells or stromal cells can activate FGFR signaling in endothelial cells, promoting angiogenesis independently of VEGFR-2.

Platelet-Derived Growth Factor (PDGF)/PDGF Receptor (PDGFR) Pathway: This pathway is crucial for recruiting pericytes to stabilize newly formed vessels. Increased PDGF signaling can enhance vessel maturation and function, compensating for the destabilizing effects of VEGFR-2 blockade.

Angiopoietin/Tie2 Pathway: The balance between Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) is critical for vessel stability. In the context of VEGFR-2 inhibition, shifts in this balance can promote resistance.

Hepatocyte Growth Factor (HGF)/c-MET Pathway: Activation of the c-MET receptor by its ligand, HGF, can also drive potent pro-angiogenic and pro-invasive programs, providing an escape route from anti-VEGF/VEGFR-2 therapies.

Table 1: Redundant Angiogenic Pathways in VEGFR-2 TKI Resistance (Click to expand)

| Redundant Pathway | Key Ligands/Receptors | Mechanism of Resistance Contribution |

| FGF/FGFR | FGF1, FGF2 / FGFR1, FGFR2 | Directly stimulates endothelial cell proliferation and migration, bypassing the need for VEGFR-2 activation. |

| PDGF/PDGFR | PDGF-BB / PDGFR-β | Promotes pericyte recruitment and vessel maturation, leading to a more stable and functional vasculature resistant to VEGFR-2 inhibition. |

| Angiopoietin/Tie2 | Ang-1, Ang-2 / Tie2 | Dysregulation (e.g., increased Ang-2) can destabilize vessels initially, but subsequent signaling can promote a resistant vascular network. |

| HGF/c-MET | HGF / c-MET | Activates potent pro-angiogenic, pro-survival, and pro-metastatic signals in both endothelial and tumor cells. |

Mechanisms of Resistance to AURKA Inhibitors

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in regulating mitosis, ensuring proper centrosome separation, spindle assembly, and cytokinesis. Its overexpression is common in many cancers and is associated with aneuploidy and poor prognosis. Inhibitors targeting AURKA, such as the AURKA-inhibiting component of Vegfr-2/aurka-IN-1, aim to induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells. However, resistance to these agents can also develop.

While most inhibitors are designed to block the ATP-binding pocket and thus the catalytic (kinase) activity of AURKA, the protein possesses critical functions that are independent of its kinase domain. AURKA can act as a scaffolding protein, mediating protein-protein interactions that promote oncogenesis. A well-documented example is the interaction between AURKA and the MYCN oncoprotein. AURKA can bind to and stabilize MYCN, protecting it from proteasomal degradation. This stabilization enhances MYCN's transcriptional activity, driving cell proliferation and survival. A kinase inhibitor may successfully block AURKA's phosphorylation activity but fail to disrupt this scaffolding function. Consequently, cancer cells dependent on MYCN stability can become resistant to AURKA kinase inhibition, as the key downstream oncogenic driver remains active.

Similar to the resistance mechanisms seen with VEGFR-2 inhibitors, cancer cells can overcome AURKA inhibition by activating compensatory signaling pathways that promote cell survival and bypass the mitotic arrest induced by the drug. When AURKA is inhibited, cells are typically arrested in the G2/M phase of the cell cycle, which can trigger apoptosis. However, cells that can activate pro-survival pathways are able to withstand this stress and either escape the cell cycle block or survive until the drug pressure is relieved. Key compensatory pathways include:

PI3K/AKT/mTOR Pathway: This is a central pro-survival pathway. Its activation, often through upregulation of phosphorylated AKT (p-AKT), can inhibit apoptosis and promote cell growth, effectively overriding the cell death signals initiated by AURKA inhibition.

MAPK/ERK Pathway: Activation of this pathway can also promote cell proliferation and survival, providing an alternative route for cells to continue dividing despite the disruption of normal mitotic processes.

Upregulation of other Mitotic Kinases: In some contexts, cells may compensate for the loss of AURKA activity by upregulating other kinases involved in mitosis, such as Aurora Kinase B (AURKB) or Polo-like Kinase 1 (PLK1), which can partially fulfill the functions of the inhibited AURKA.

Table 2: Compensatory Mechanisms in AURKA Inhibitor Resistance (Click to expand)

| Compensatory Mechanism | Key Molecules | Mechanism of Resistance Contribution |

| Pro-Survival Signaling | PI3K, AKT, mTOR | Activation of AKT phosphorylation inhibits pro-apoptotic proteins (e.g., BAD, caspases), allowing cells to survive the mitotic stress induced by AURKA inhibition. |

| Pro-Proliferation Signaling | RAF, MEK, ERK | Sustained ERK activation can promote cell cycle progression and bypass G2/M arrest, counteracting the effects of the inhibitor. |

| Kinase Family Redundancy | AURKB, PLK1 | Upregulation or hyperactivation of other mitotic kinases can functionally compensate for the loss of AURKA activity, ensuring mitotic progression. |

| Non-Kinase Scaffolding | MYCN | AURKA stabilizes the MYCN oncoprotein independent of its kinase activity, promoting proliferation even when the kinase function is blocked. |

Genetic Alterations Associated with Resistance (e.g., in RAS, AKT1)

Acquired resistance to therapies targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and Aurora kinase A (AURKA) can be driven by a variety of genetic alterations that reactivate downstream signaling pathways or activate alternative survival pathways. While specific data on "this compound" is limited, the principles of resistance to dual VEGFR-2 and AURKA inhibition can be inferred from studies on inhibitors targeting these pathways individually or in combination.

A primary mechanism of acquired resistance to kinase inhibitors is the activation of bypass signaling pathways that maintain cell survival and proliferation despite the inhibition of the primary targets. frontiersin.org In the context of VEGFR-2 and AURKA inhibition, mutations in key downstream effector proteins such as those in the RAS and AKT signaling pathways are significant contributors to resistance.

RAS Pathway Alterations:

The RAS/RAF/MEK/ERK pathway is a critical downstream cascade of both VEGFR-2 and AURKA. frontiersin.org Mutations in genes of the RAS family (KRAS, HRAS, NRAS) can lead to constitutive activation of this pathway, rendering the cells independent of upstream signals from VEGFR-2. This sustained signaling promotes cell proliferation, survival, and angiogenesis, thereby circumventing the inhibitory effects of the drug.

AKT1 Pathway Alterations:

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer and contributes to therapeutic resistance. frontiersin.org Activating mutations in AKT1 or other components of this pathway, such as loss of the tumor suppressor PTEN, can lead to its constitutive activation. frontiersin.orgmdpi.com This promotes cell survival and proliferation, counteracting the pro-apoptotic effects of VEGFR-2 and AURKA inhibition. frontiersin.orgnih.gov Studies have shown that activation of the AKT pathway can cause acquired resistance to sorafenib, a multikinase inhibitor that targets VEGFR. frontiersin.org

The following table summarizes key genetic alterations and their roles in resistance to kinase inhibitors targeting the VEGFR and AURKA pathways.

| Gene Family | Specific Gene | Role in Resistance |

| RAS | KRAS, NRAS, HRAS | Constitutive activation of the MAPK pathway, promoting proliferation and survival independent of VEGFR-2 signaling. frontiersin.org |

| AKT | AKT1 | Constitutive activation of the PI3K/AKT/mTOR pathway, promoting cell survival and inhibiting apoptosis. frontiersin.org |

| PTEN | PTEN | Loss-of-function mutations lead to overactivation of the PI3K/AKT pathway. mdpi.com |

Role of Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cells

The development of resistance to VEGFR-2 and AURKA inhibition is not solely dependent on genetic alterations but is also intricately linked to cellular plasticity, particularly through the processes of epithelial-mesenchymal transition (EMT) and the enrichment of cancer stem cells (CSCs).

Epithelial-Mesenchymal Transition (EMT):

EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapy. mdpi.comfrontiersin.org Several studies have implicated EMT in resistance to kinase inhibitors. mdpi.comfrontiersin.org Activation of AURKA has been shown to promote EMT, suggesting that even with an inhibitor, the downstream effects of this pathway might be sustained through alternative mechanisms. frontiersin.org

EMT can be induced by various signaling pathways, including TGF-β, which can in turn activate the MAPK pathway and contribute to resistance against EGFR tyrosine kinase inhibitors (TKIs), a mechanism that could be relevant for VEGFR-2 inhibitors as well. oaepublish.comnih.gov The transition to a mesenchymal state is often associated with the upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which can reduce the intracellular concentration of the inhibitor. nih.gov Furthermore, EMT can lead to the suppression of pro-apoptotic proteins like BIM, thereby protecting cancer cells from drug-induced cell death. nih.gov

Cancer Stem Cells (CSCs):

CSCs are a subpopulation of tumor cells with self-renewal capabilities and the ability to drive tumor growth and recurrence. portlandpress.com These cells are often inherently resistant to conventional therapies and targeted agents. mdpi.comportlandpress.com There is a reciprocal relationship between EMT and CSCs, where the induction of EMT can generate cells with stem-like properties. mdpi.com

Overexpression of AURKA has been linked to the expansion of cancer stem cells. frontiersin.org Therefore, while a dual inhibitor like this compound targets AURKA, a subpopulation of CSCs might survive and eventually lead to relapse. High aldehyde dehydrogenase (ALDH) activity, a marker for CSCs in several cancers, is associated with resistance to various therapies, including TKIs. oaepublish.com

The table below outlines the key features of EMT and CSCs that contribute to resistance to VEGFR-2 and AURKA inhibition.

| Feature | Role in Resistance to VEGFR-2/AURKA Inhibition |

| EMT | Increased cell motility and invasion, upregulation of drug efflux pumps, suppression of apoptosis, and generation of CSCs. mdpi.comfrontiersin.orgnih.gov |

| CSCs | Intrinsic resistance to therapy, self-renewal capacity leading to tumor recurrence, and expression of resistance markers like ALDH. mdpi.comoaepublish.comportlandpress.com |

Strategies for Overcoming Resistance in Preclinical Models

Overcoming acquired resistance to VEGFR-2 and AURKA inhibitors is a significant challenge in cancer therapy. Preclinical research is actively exploring several strategies to counteract these resistance mechanisms.

One of the primary approaches is the use of combination therapies. This involves co-administering the VEGFR-2/AURKA inhibitor with agents that target the identified resistance pathways. For instance, if resistance is driven by the activation of the PI3K/AKT pathway, combining the primary inhibitor with a PI3K or AKT inhibitor could re-sensitize the tumor cells. frontiersin.org Similarly, for resistance mediated by RAS pathway activation, inhibitors of MEK or ERK could be beneficial. frontiersin.org

Another strategy focuses on targeting the cellular processes that contribute to resistance, such as EMT and the CSC phenotype. Inhibitors of TGF-β signaling are being investigated to reverse the mesenchymal state and restore sensitivity to TKIs. nih.gov Furthermore, agents that specifically target CSCs, such as those inhibiting the ALDH enzyme or other stemness-related pathways like Notch or Wnt, could be used in combination to eliminate the resistant cell population. oaepublish.comportlandpress.com

The development of next-generation inhibitors that can effectively target the mutated forms of VEGFR-2 or AURKA is also a promising avenue. Research into the crystal structures of drug-resistant mutants of Aurora kinases can aid in the design of novel inhibitors that can overcome this form of resistance. nih.govresearchgate.net

Finally, strategies aimed at disrupting the tumor microenvironment that supports resistance are being explored. This could involve targeting other pro-angiogenic factors that compensate for VEGFR-2 inhibition, such as fibroblast growth factors (FGFs) or angiopoietins. nih.govresearchgate.net

The following table summarizes some of the preclinical strategies being investigated to overcome resistance to VEGFR-2 and AURKA inhibition.

| Strategy | Rationale | Example |

| Combination Therapy | Target bypass signaling pathways activated during resistance. | Co-administration with PI3K/AKT or MEK/ERK inhibitors. frontiersin.org |

| Targeting EMT/CSCs | Eliminate the resistant cell populations and reverse the resistant phenotype. | Use of TGF-β inhibitors or agents targeting CSC-specific pathways. oaepublish.comnih.govportlandpress.com |

| Next-Generation Inhibitors | Develop drugs that are effective against mutated target proteins. | Design of inhibitors based on the structure of resistant kinase mutants. nih.govresearchgate.net |

| Targeting the Tumor Microenvironment | Inhibit alternative pro-angiogenic signals. | Combination with inhibitors of FGF or angiopoietin pathways. nih.govresearchgate.net |

Computational and Structure Based Design Insights for Vegfr 2/aurka Inhibitors

Structure-Activity Relationship (SAR) Studies of VEGFR-2/AURKA-IN-1 Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound and its analogs, research has focused on a series of compounds featuring a 1,3-thiazolidin-4-one core linked to a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety. nih.govacs.org These hybrid molecules were synthesized and evaluated for their anti-glioma efficacy against the human glioblastoma cell line LN229. nih.gov

The in vitro cytotoxic effects of these derivatives were assessed, revealing that substitutions on the phenyl ring attached to the thiazolidinone core significantly impact their potency. Among the synthesized compounds, derivatives 5b , 5c , and 5e (this compound) were identified as having the most promising efficacy against glioblastoma cells. nih.gov Compound 5e , which features a 4-chlorophenyl substituent, demonstrated the highest activity with an IC50 value of 6.43 µg/mL. nih.gov This suggests that the presence of an electron-withdrawing group at the para position of the phenyl ring is favorable for activity. The results from these studies highlight that the thiazolidinone molecule 5e is a potential lead compound for further development in glioblastoma therapy. nih.govacs.org

| Compound | Substituent | IC50 (µg/mL) |

|---|---|---|

| 5b | 4-fluorophenyl | 9.48 nih.gov |

| 5c | 4-bromophenyl | 12.16 nih.gov |

| 5e (this compound) | 4-chlorophenyl | 6.43 nih.gov |

Molecular Docking Simulations of Ligand-Kinase Interactions

To elucidate the binding mechanism of this compound and its analogs at the molecular level, molecular docking simulations were performed against the crystal structures of both AURKA and VEGFR-2. nih.govacs.org These in silico studies predicted the binding poses and affinities of the ligands within the ATP-binding pockets of the kinases.

The docking results revealed that the synthesized thiazolidin-4-one derivatives exhibit considerable binding to residues in both AURKA and VEGFR-2. nih.gov The calculated binding affinities were found to be in a favorable range, superior to the standard drug Temozolomide, which showed binding affinities of -5.7 and -5.9 kcal/mol for AURKA and VEGFR-2, respectively. acs.org The primary forces driving the ligand-protein interactions were identified as hydrophobic and π-stacking interactions. acs.org A crucial hydrogen bond was observed for several of the more active derivatives, including 5e , between the bridging -NH group of the ligand and the side chain of the amino acid residue Glutamate 260 (Glu 260) in the kinase domain. nih.gov This specific interaction appears to be a key determinant of the inhibitory activity.

| Compound Series | Target Kinase | Binding Affinity Range (kcal/mol) |

|---|---|---|

| Thiazolidin-4-one Derivatives (including 5e) | AURKA | -9.8 to -8.0 acs.org |

| VEGFR-2 | -9.4 to -7.9 acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov While a specific, detailed QSAR model for the this compound series has not been published, the initial computational evaluation of these compounds aligns with the principles of QSAR. For instance, the derivatives were analyzed for their compliance with Lipinski's rule of five, a set of criteria used to predict if a compound has drug-like properties, with the vast majority of the newly developed compounds adhering to this rule. nih.govacs.org

Broader research into AURKA and VEGFR-2 inhibitors has successfully employed QSAR to guide drug discovery. researchgate.netfrontiersin.org For example, 3D-QSAR studies on other classes of VEGFR-2 inhibitors, such as triazolopyrazine derivatives, have generated robust models (CoMFA and CoMSIA) that have been used to design novel compounds with enhanced predicted activity. frontiersin.org Similarly, machine learning-based QSAR models have been developed for AURKA inhibitors, successfully identifying pharmacophores and molecular descriptors that explain variations in biological activity. researchgate.net These examples underscore the potential utility of developing a dedicated QSAR model for the thiazolidin-4-one scaffold to further refine and optimize inhibitors like this compound.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. arxiv.org For the this compound series, MD simulations were conducted to validate the docking results and assess the stability of the ligand-kinase complexes. nih.gov

The simulations, performed for both AURKA and VEGFR-2 in complex with the thiazolidinone derivatives, confirmed the stability of the predicted binding poses. nih.gov This indicates that the ligands can remain securely bound within the active site of the kinases, which is a prerequisite for sustained inhibition. The stability observed in MD simulations provides higher confidence in the interaction patterns identified through docking, such as the key hydrogen bond with Glu 260 and the extensive hydrophobic contacts. nih.govacs.org In broader cancer research, MD simulations are crucial for understanding the dynamic nature of drug-target interactions and confirming the stability of binding, which is essential for effective drug design. nih.govnih.gov

Identification of Key Pharmacophores and Chemical Scaffolds

The research on this compound and its analogs has centered on a specific chemical scaffold and its associated pharmacophoric features, which are the essential three-dimensional arrangement of functional groups responsible for biological activity.

Chemical Scaffold : The core structure is a hybrid molecule combining a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety with a 1,3-thiazolidin-4-one ring system. nih.govacs.org This scaffold serves as the foundation for the dual inhibitory activity.

Key Pharmacophores : Based on the docking and SAR studies, the key pharmacophoric features of this series can be defined as:

A hydrogen bond donor (the bridging -NH group) that interacts with the backbone of the kinase hinge region (e.g., Glu 260). nih.gov

Aromatic rings (the substituted phenyl group) that engage in favorable π-stacking and hydrophobic interactions within the active site. acs.org

An acceptor/donor pattern within the thiazolidinone ring.

The combination of these features within the defined scaffold is critical for achieving potent inhibition of both AURKA and VEGFR-2.

Rational Design Approaches for Improved Potency and Selectivity

The initial investigation into the this compound series serves as a proof of concept and a starting point for rational drug design. The primary goal was to synthesize and evaluate novel heterocyclic compounds as potential anticancer agents for glioblastoma by targeting AURKA and VEGFR-2 simultaneously. acs.org

The findings from the initial SAR and computational studies provide clear directions for designing improved inhibitors:

Optimizing Substitutions : The discovery that a 4-chlorophenyl group (compound 5e ) results in the highest potency suggests that this position on the phenyl ring is critical for activity. nih.gov Future design efforts can explore a wider range of electron-withdrawing and electron-donating groups at this position to further enhance potency.

Enhancing Hinge Binding : Given the importance of the hydrogen bond with Glu 260, modifications to the linker or the core scaffold could be made to strengthen this interaction or to form additional hydrogen bonds with the kinase hinge region.

Improving Selectivity : While dual inhibition is the goal, future iterations could be designed to modulate the activity ratio between VEGFR-2 and AURKA. Fine-tuning the hydrophobic and electronic properties of the molecule could shift its preference for one kinase over the other if a specific inhibitory profile is desired.

The results demonstrate that the thiazolidinone molecule 5e is a valuable lead structure, and the computational insights gained provide a robust framework for the rational design of next-generation dual inhibitors for cancer therapy. nih.govacs.org

Advanced Methodologies in Vegfr 2/aurka in 1 Research

Biochemical Kinase Activity Assays (IC50 and Selectivity Profiling)

The initial characterization of a kinase inhibitor like VEGFR-2/AURKA-IN-1 involves determining its potency and selectivity through biochemical assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of its target kinases.

The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays. It represents the concentration of the inhibitor required to reduce the kinase activity by 50%. For this compound, which is also identified as compound 5e in some studies, an IC50 value of 6.43 μM has been reported for its activity against the LN229 human glioblastoma cell line. medchemexpress.comacs.orgacs.orgmedchemexpress.comnih.gov While this cellular IC50 provides an indication of its anti-proliferative effect, biochemical assays using purified recombinant VEGFR-2 and Aurora Kinase A (AURKA) are essential to determine the direct inhibitory effect on the enzymes.

Selectivity profiling is another critical step. This involves testing the compound against a broad panel of other kinases to assess its specificity. nih.gov A highly selective inhibitor will show potent inhibition of its intended targets (VEGFR-2 and AURKA) with significantly less activity against other kinases. This is important for minimizing off-target effects. For instance, a study on a different Aurora kinase inhibitor, compound 8a, assessed its selectivity against a panel of ten kinases at a 1 µM concentration to demonstrate its specific profile. nih.gov A similar approach would be employed for this compound to establish its kinase selectivity profile.

Cell-Based Functional Assays

To understand the physiological consequences of inhibiting VEGFR-2 and AURKA, a variety of cell-based functional assays are utilized. These assays provide insights into how the compound affects key cellular processes involved in cancer progression.

Proliferation Assays: The MTT assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Studies on this compound have utilized the MTT assay to determine its cytotoxic effects on glioblastoma cells. acs.orgacs.org Another method is the colony formation assay, which assesses the ability of single cells to grow into colonies. This assay has also been used to evaluate the long-term proliferative capacity of cancer cells treated with this compound. acs.orgacs.org

Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The scratch wound-healing assay and the Transwell migration assay are two standard methods to evaluate cell migration. bmbreports.orgsigmaaldrich.com In the scratch assay, a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored. The Transwell assay uses a chamber with a porous membrane to quantify the number of cells that migrate from an upper to a lower compartment in response to a chemoattractant. For invasion assays, the membrane in the Transwell chamber is coated with a layer of extracellular matrix (such as Matrigel), and the assay measures the ability of cells to degrade this matrix and migrate through the pores. bmbreports.orgsigmaaldrich.com

Tube Formation Assay: A hallmark of angiogenesis is the ability of endothelial cells to form three-dimensional capillary-like structures. The tube formation assay is a key in vitro model for assessing this process. nih.govoncotarget.combiomolther.orgthermofisher.com In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract like Matrigel. In the presence of pro-angiogenic factors, the cells will form a network of tube-like structures. The inhibitory effect of compounds like this compound on this process can be quantified by measuring the length and complexity of the formed tubes. oncotarget.comthermofisher.com